molecular formula C20H42Ge B14650549 Dibutyl-cyclohexyl-hexylgermane CAS No. 52036-37-0

Dibutyl-cyclohexyl-hexylgermane

Cat. No.: B14650549
CAS No.: 52036-37-0
M. Wt: 355.2 g/mol
InChI Key: UBKDPTKEJKCDKO-UHFFFAOYSA-N
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Description

Dibutyl-cyclohexyl-hexylgermane is an organogermanium compound characterized by the presence of germanium bonded to butyl, cyclohexyl, and hexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl-cyclohexyl-hexylgermane typically involves the reaction of germanium tetrachloride with the corresponding organolithium or Grignard reagents. The general reaction can be represented as follows:

GeCl4+2BuLi+CyLi+HexLiBu2GeCyHex+4LiCl\text{GeCl}_4 + 2 \text{BuLi} + \text{CyLi} + \text{HexLi} \rightarrow \text{Bu}_2\text{GeCyHex} + 4 \text{LiCl} GeCl4​+2BuLi+CyLi+HexLi→Bu2​GeCyHex+4LiCl

In this reaction, germanium tetrachloride (GeCl₄) reacts with butyllithium (BuLi), cyclohexyllithium (CyLi), and hexyllithium (HexLi) to form this compound and lithium chloride (LiCl) as a byproduct. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reagents from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dibutyl-cyclohexyl-hexylgermane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide (GeO₂) and other oxidation products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

    Substitution: The butyl, cyclohexyl, and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed in substitution reactions.

Major Products

    Oxidation: Germanium dioxide (GeO₂) and other germanium oxides.

    Reduction: Lower oxidation state germanium compounds.

    Substitution: Substituted organogermanium compounds with different functional groups.

Scientific Research Applications

Dibutyl-cyclohexyl-hexylgermane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and materials with unique properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of dibutyl-cyclohexyl-hexylgermane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibutylgermane: Similar structure but lacks the cyclohexyl and hexyl groups.

    Cyclohexylgermane: Contains the cyclohexyl group but lacks the butyl and hexyl groups.

    Hexylgermane: Contains the hexyl group but lacks the butyl and cyclohexyl groups.

Uniqueness

Dibutyl-cyclohexyl-hexylgermane is unique due to the presence of three different alkyl groups (butyl, cyclohexyl, and hexyl) bonded to germanium. This structural diversity imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

52036-37-0

Molecular Formula

C20H42Ge

Molecular Weight

355.2 g/mol

IUPAC Name

dibutyl-cyclohexyl-hexylgermane

InChI

InChI=1S/C20H42Ge/c1-4-7-10-14-19-21(17-8-5-2,18-9-6-3)20-15-12-11-13-16-20/h20H,4-19H2,1-3H3

InChI Key

UBKDPTKEJKCDKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Ge](CCCC)(CCCC)C1CCCCC1

Origin of Product

United States

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